3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBKBAMVOYRNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Iminophosphorane Intermediate
A stoichiometric reaction between triphenylphosphine and 5-amino-1,2,4-triazole generates the key iminophosphorane intermediate. This species reacts with 4-fluorophenyl isocyanate to form a carbodiimide derivative, which undergoes nucleophilic attack by 4-(trifluoromethyl)benzylamine. The resulting guanidine intermediate is isolated in 65–72% yield after recrystallization from ethanol.
Cyclization Under Basic Conditions
Cyclization of the guanidine intermediate is catalyzed by sodium ethoxide (10 mol%) in anhydrous tetrahydrofuran at 80°C for 6 hours. This step constructs the pyrimidinone ring while simultaneously forming the triazole moiety. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) as the mobile phase.
Optimization and Yield Enhancement
Key parameters affecting yield:
- Temperature: Yields decrease below 70°C due to incomplete ring closure
- Base strength: Potassium tert-butoxide increases reaction rate but reduces selectivity
- Solvent polarity: Tetrahydrofuran outperforms dimethylformamide in minimizing side reactions
Final yields for this route range from 68–78%, with purity >98% confirmed by high-performance liquid chromatography (HPLC).
Biginelli-Type Cyclocondensation Approach
Adapting the classical Biginelli reaction, this method utilizes ethyl 4,4,4-trifluoroacetoacetate as the β-keto ester component.
Reaction Components and Stoichiometry
Mechanistic Pathway
The reaction proceeds through initial formation of a carbocation intermediate from the aldehyde and β-keto ester, followed by nucleophilic attack by the triazole amine. Aza-Michael addition and subsequent cyclodehydration complete the triazolopyrimidinone core.
Post-Condensation Functionalization
The 4-(trifluoromethyl)benzyl group is introduced via nucleophilic aromatic substitution:
- Chlorination at position 6 using phosphorus oxychloride
- Reaction with 4-(trifluoromethyl)benzylmagnesium bromide in tetrahydrofuran at −78°C
- Quenching with saturated ammonium chloride solution
This two-step functionalization achieves 54–62% overall yield for the final compound.
Microwave-Assisted Solid-Phase Synthesis
Modern microwave techniques significantly enhance reaction efficiency for thermally demanding steps.
Resin-Bound Intermediate Preparation
Wang resin functionalized with 4-fluorophenylacetic acid undergoes:
Parallel Synthesis of Derivatives
A 24-well reactor system enables simultaneous introduction of diverse benzyl groups:
Comparative Performance Data
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 8–12 hours | 15–30 minutes |
| Isolated Yield | 45–58% | 62–71% |
| Purity (HPLC) | 92–95% | 97–99% |
This method reduces synthetic time by 80% while improving yields by 15–20%.
Oxidative Cyclization of Thiosemicarbazide Precursors
A lesser-known but highly selective route involves thiosemicarbazide intermediates.
Thiosemicarbazide Formation
4-Fluorophenyl isothiocyanate reacts with hydrazine hydrate to form 4-fluorophenylthiosemicarbazide. Subsequent condensation with ethyl 3-(4-(trifluoromethyl)phenyl)propanoate yields a thioamide precursor (83% yield).
Mercury(II)-Mediated Cyclization
Treatment with mercuric acetate in acetic acid induces cyclization through:
- Sulfur abstraction from the thioamide group
- Electron-deficient intermediate formation
- Intramolecular nucleophilic attack by triazole nitrogen
This method produces the target compound in 59% yield with exceptional regioselectivity (>99:1).
Critical Analysis of Synthetic Routes
Yield Comparison Across Methods
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Aza-Wittig | 73% | 98.2% | Industrial |
| Biginelli-Type | 58% | 95.7% | Lab-Scale |
| Microwave-Assisted | 67% | 98.9% | Pilot-Scale |
| Oxidative Cyclization | 59% | 97.5% | Specialized |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidine derivatives as antiviral agents. The compound has been evaluated for its efficacy against various viral strains. For instance, derivatives containing similar structures have shown promising activity against the Tobacco Mosaic Virus (TMV) and Dengue virus (DENV), indicating that modifications to the triazole structure can enhance antiviral potency .
Anticancer Properties
The compound's structural features suggest it may act as a kinase inhibitor, which is crucial in cancer therapy. Research indicates that similar compounds have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, triazolo derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in targeted cancer therapies .
Antimicrobial Activity
Studies have also investigated the antimicrobial properties of compounds with similar frameworks. Triazolo derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. This suggests that 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one could be explored further for its potential as an antimicrobial agent .
Case Study 1: Antiviral Efficacy
A study published in MDPI evaluated a series of triazolo derivatives for their antiviral activity against TMV. The lead compound exhibited an EC50 value significantly lower than standard antiviral agents, indicating superior efficacy. The structure-activity relationship (SAR) analysis revealed that the presence of fluorinated phenyl groups enhanced antiviral activity due to increased lipophilicity and better interaction with viral proteins .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative structurally related to 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study concluded that further optimization of the triazolo structure could lead to the development of more effective anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
Key Substituents and Lipophilicity
- Analog 1 : 3-(4-Fluorophenyl)-6-(4-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one (Molecular weight: 335.34 g/mol, LogP ~2.8–3.2).
- Analog 2 : 6-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-{[3-(trifluoromethyl)phenyl]methyl}-triazolo[4,5-d]pyrimidin-7-one (Molecular weight: 467.40 g/mol).
Table 1: Substituent Comparison
*Estimated based on analogs.
Heterocyclic Core Modifications
- Triazolo[4,5-d]pyrimidin-7-one vs.
Pharmacokinetic and Permeability Considerations
- Permeability : The trifluoromethyl group in the target compound likely improves passive diffusion through lipid membranes compared to methyl or methoxy substituents, as seen in fluconazole derivatives (). However, excessive lipophilicity may limit solubility, requiring formulation optimization .
- Metabolic Stability: Fluorine atoms and trifluoromethyl groups are known to resist oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4-methylbenzyl in Analog 1) .
Biological Activity
The compound 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H15F4N5O
- Molecular Weight : 396.35 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, primarily focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds related to triazolopyrimidines exhibit significant antiviral properties. For instance, derivatives have shown activity against various strains of viruses, including influenza and HIV. The specific compound under review was tested for its efficacy against the influenza virus, demonstrating promising results in inhibiting viral replication at low micromolar concentrations .
Anticancer Activity
Triazolopyrimidine derivatives have also been investigated for their anticancer properties. The compound has been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation. In vitro studies indicated that it could inhibit cell growth in various cancer cell lines, suggesting a mechanism involving the disruption of signaling pathways critical for tumor growth .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of triazolopyrimidine compounds. Modifications in the phenyl rings and substitution patterns have been linked to enhanced biological activity. For example, the presence of trifluoromethyl groups has been associated with increased potency against specific targets .
Case Studies and Experimental Findings
The biological activity of 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one is believed to involve:
- Inhibition of Viral Replication : By interfering with viral polymerase or other enzymes necessary for viral life cycles.
- Disruption of Signaling Pathways : By modulating kinase activity, leading to reduced cell proliferation and survival in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one, and how do substituents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole-forming agents. Key steps include:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl moiety enhance electrophilic reactivity at the 6-position, facilitating alkylation (e.g., via Mitsunobu or nucleophilic substitution reactions) .
- Reagents : Use of coupling agents like EDCI/HOBt for amide bond formation or Pd-catalyzed cross-coupling for aryl substitutions .
- Monitoring : Reaction progress can be tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons show deshielding at δ 7.2–7.8 ppm; trifluoromethyl groups appear as quartets in ¹⁹F NMR) .
- X-ray Crystallography : Single-crystal analysis resolves the fused triazole-pyrimidine core and spatial arrangement of substituents, critical for SAR studies .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 433.1) .
Q. How to assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λmax ~260–280 nm for triazolopyrimidines) .
- Stability : Incubate in simulated gastric fluid (pH 2) and plasma at 37°C, monitoring degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of fluorophenyl and trifluoromethyl groups on target binding?
- Methodological Answer :
- Analog Synthesis : Replace fluorophenyl with chloro-/methoxyphenyl groups or modify the trifluoromethyl to methyl/cyano to assess steric/electronic effects .
- Binding Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) using purified enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. How to resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., ATP concentrations in kinase assays) by standardizing protocols .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify selectivity issues .
- Metabolite Analysis : Use LC-MS/MS to detect active metabolites that may contribute to discrepancies in IC₅₀ values .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency .
- Byproduct Identification : Use LC-HRMS to characterize impurities (e.g., dehalogenated or oxidized derivatives) and adjust protecting groups accordingly .
Q. How to evaluate the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer orally/intravenously to rodents; collect plasma at timed intervals for LC-MS/MS analysis of Cmax, t½, and bioavailability .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) or MALDI imaging to map compound accumulation in target organs .
Q. What enzymatic assays are suitable for identifying the mechanism of action?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption in kinase reactions (e.g., EGFR, VEGFR) .
- CYP450 Inhibition : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4), monitoring metabolite formation via LC-MS .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) over vendor websites .
- Data Reproducibility : Include triplicate measurements and negative controls (e.g., DMSO-only) in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
